5-Chloro-2-mercaptobenzoic acid
Overview
Description
5-Chloro-2-mercaptobenzoic acid: is an organic compound with the molecular formula C7H5ClO2S . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a thiol group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Scientific Research Applications
Chemistry: 5-Chloro-2-mercaptobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and is involved in Suzuki–Miyaura coupling reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form disulfide bonds with cysteine residues in proteins .
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In industrial applications, this compound is used as a corrosion inhibitor and as an additive in the formulation of various chemical products .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that mercaptobenzoic acid derivatives can interact with various biological targets due to their ability to form covalent bonds with proteins and other biomolecules .
Mode of Action
5-Chloro-2-mercaptobenzoic acid can undergo various chemical transformations, including thiol oxidation to form 2,2’-dithiobis(benzoic acid) and complex formation with various metal ions, including divalent alkaline earth metals. These interactions can alter the function of target proteins and other biomolecules, leading to changes in cellular processes.
Biochemical Pathways
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and thus its reactivity. Additionally, the presence of metal ions could influence its ability to form complexes.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-mercaptobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it can interact with thiol-containing enzymes, forming disulfide bonds that inactivate the enzyme. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of enzymes involved in the oxidative stress response, leading to altered cellular redox states. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, forming covalent bonds with thiol groups and inhibiting enzyme activity . This compound can also act as a competitive inhibitor, competing with the substrate for binding to the enzyme’s active site. Furthermore, it can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and changes in cellular redox states .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to toxic effects, such as oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings are crucial for determining safe dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can be metabolized through oxidation, conjugation, and other biochemical reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-mercaptobenzoic acid typically involves the chlorination of 2-mercaptobenzoic acid. One common method includes the reaction of 2-mercaptobenzoic acid with thionyl chloride, which introduces the chlorine atom at the 5-position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using 2,6-dichlorobenzonitrile as a starting material. This compound undergoes a sulfo-reaction followed by hydrolysis to yield this compound. This method is advantageous due to its simplicity, low production cost, and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form 5-chloro-2-aminobenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: 5-Chloro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Comparison with Similar Compounds
2-Mercaptobenzoic acid: Lacks the chlorine atom at the 5-position.
5-Bromo-2-mercaptobenzoic acid: Contains a bromine atom instead of chlorine.
2-Chloro-6-mercaptobenzoic acid: The positions of the chlorine and thiol groups are different.
Uniqueness: 5-Chloro-2-mercaptobenzoic acid is unique due to the presence of both a chlorine atom and a thiol group on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJPZCDOLGSYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574116 | |
Record name | 5-Chloro-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-50-9 | |
Record name | 5-Chloro-2-mercaptobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20324-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-mercaptobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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